MFCD18318543
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid involves a multi-step synthetic route
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled temperatures and pressures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism by which 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)pyridine-4-carboxylic acid
- 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)nicotinic acid
Comparison: Compared to similar compounds, 2-Amino-5-(3-pyrrolidinylcarbonylphenyl)isonicotinic acid exhibits unique properties due to its specific molecular structure. These properties may include higher stability, specific binding affinities, and distinct reactivity patterns, making it valuable for specialized applications .
Properties
IUPAC Name |
2-amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-15-9-13(17(22)23)14(10-19-15)11-4-3-5-12(8-11)16(21)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H2,18,19)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODIZSVANOGPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688375 |
Source
|
Record name | 2-Amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-37-6 |
Source
|
Record name | 2-Amino-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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